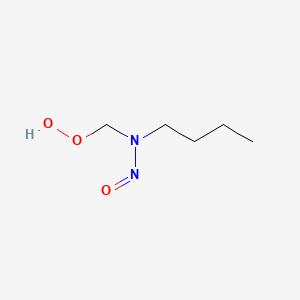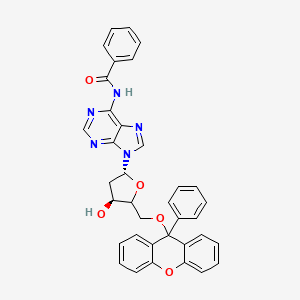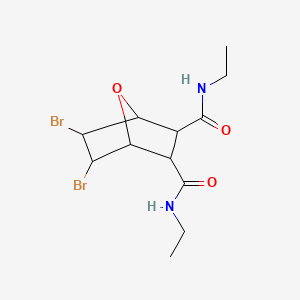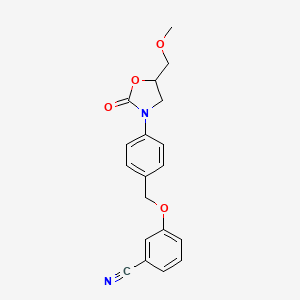![molecular formula C19H14N2O2 B14446402 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one CAS No. 78634-30-7](/img/structure/B14446402.png)
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one is a complex organic compound belonging to the class of isoquinolinones. This compound is characterized by its unique structure, which includes a hydroxyimino group attached to a phenyl-substituted dihydrobenzoisoquinolinone core. The presence of the hydroxyimino group imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the reaction of hydroximoyl chlorides with dinitromethane sodium salt, followed by conversion into dipotassium or disodium salts and subsequent nitrosation with sodium nitrite in acetic acid . Another method involves the direct conversion of α,β-unsaturated carbonyl compounds to α-hydroxyimino carbonyl compounds using butyl nitrite and phenylsilane in the presence of a cobalt(II) complex .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Formaldehyde is commonly used as an oxidizing agent.
Reduction: Sodium acetate and hydroxylamine are used for reduction reactions.
Substitution: Hydroxymethylation is achieved using formaldehyde.
Major Products:
Oxidation Products: Isoquinoline-3,4-diones.
Reduction Products: 4-Hydroxy-3-ones and 4-hydroxy-1,2,3,4-tetrahydroisoquinolines.
Substitution Products: Hydroxymethylated amide derivatives.
Scientific Research Applications
1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and cell signaling .
Comparison with Similar Compounds
Isoquinolin-1(2H)-ones: These compounds share a similar core structure but lack the hydroxyimino group, resulting in different chemical properties and reactivity.
Quinoxalin-2(1H)-ones: These compounds have a similar nitrogen-containing heterocyclic structure but differ in their substitution patterns and biological activities.
Uniqueness: 1-(Hydroxyimino)-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2(1H)-one is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
78634-30-7 |
|---|---|
Molecular Formula |
C19H14N2O2 |
Molecular Weight |
302.3 g/mol |
IUPAC Name |
1-hydroxyimino-4-phenyl-3,4-dihydrobenzo[f]isoquinolin-2-one |
InChI |
InChI=1S/C19H14N2O2/c22-19-18(21-23)16-14-9-5-4-6-12(14)10-11-15(16)17(20-19)13-7-2-1-3-8-13/h1-11,17,23H,(H,20,22) |
InChI Key |
SPGPSEXUHWFTCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)C(=NO)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[N-(2-Ethylhexanoyl)-5-oxidanidyl-5-oxidanylidene-D-norvalyl]oxy}methyl)benzene](/img/structure/B14446322.png)
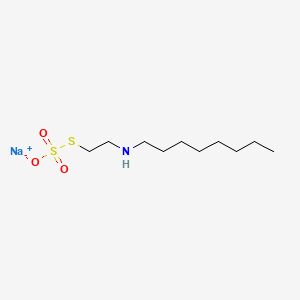
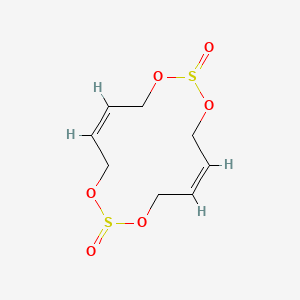
![6-(Phenylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446341.png)
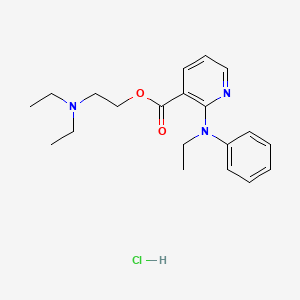
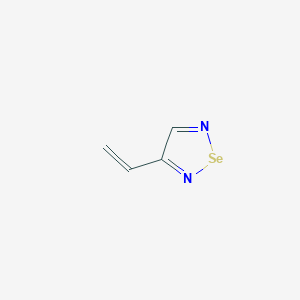
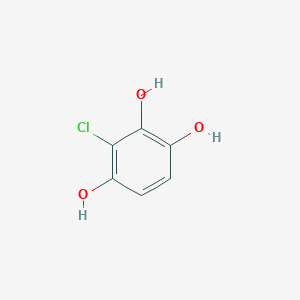
![1-[(2S,4R)-4-tert-Butyl-2-methoxypiperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B14446369.png)
